molecular formula C8H15NO2 B13182446 3-(3-Hydroxypropyl)piperidin-2-one

3-(3-Hydroxypropyl)piperidin-2-one

Cat. No.: B13182446
M. Wt: 157.21 g/mol
InChI Key: HHGGSFMFVMSKLU-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The addition of a hydroxypropyl group to the piperidin-2-one structure enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-(3-Hydroxypropyl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxypropyl group enhances its binding affinity to enzymes and receptors, facilitating various biochemical pathways. The piperidine ring structure allows it to interact with neurotransmitter receptors, potentially influencing neurological functions .

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in medicinal chemistry.

    Piperidin-2-one: Lacks the hydroxypropyl group but shares the core structure.

    3-Hydroxypropylpiperidine: Similar structure but without the carbonyl group.

Uniqueness: 3-(3-Hydroxypropyl)piperidin-2-one is unique due to the presence of both the hydroxypropyl and carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(3-hydroxypropyl)piperidin-2-one

InChI

InChI=1S/C8H15NO2/c10-6-2-4-7-3-1-5-9-8(7)11/h7,10H,1-6H2,(H,9,11)

InChI Key

HHGGSFMFVMSKLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CCCO

Origin of Product

United States

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